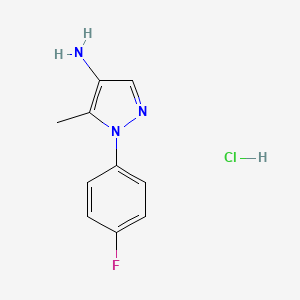

1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorophenyl group at position 1 and a methyl group at position 5 of the pyrazole ring, with an amine group at position 4. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

准备方法

The synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-fluorophenylhydrazine and 3-methyl-2-butanone.

Formation of Pyrazole Ring: The reaction between 4-fluorophenylhydrazine and 3-methyl-2-butanone in the presence of an acid catalyst leads to the formation of the pyrazole ring.

Amination: The resulting intermediate is then subjected to amination to introduce the amine group at position 4.

Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

化学反应分析

1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper.

科学研究应用

Medicinal Chemistry Applications

1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride has been explored for its potential as a therapeutic agent, particularly in the inhibition of specific kinases:

1. p38 MAP Kinase Inhibitors:

Research indicates that derivatives of pyrazole compounds, including this one, can act as selective inhibitors of p38 mitogen-activated protein kinase (MAPK). In a study, a related compound was shown to bind effectively to the ATP binding pocket of p38α, highlighting the importance of structural modifications for enhancing selectivity and potency .

2. Anticancer Properties:

The fluorinated pyrazole derivatives have been investigated for their anticancer properties. The incorporation of the fluorine atom is known to improve the pharmacokinetic profile of drugs by enhancing their solubility and bioavailability. This modification can lead to increased efficacy against various cancer cell lines .

Case Study 1: Development of Selective Inhibitors

A notable study focused on the synthesis and optimization of a series of pyrazole-based compounds, including this compound. The compounds were evaluated for their ability to inhibit p38 MAPK, with promising results showing that certain derivatives exhibited high selectivity and potency in vitro. The study utilized X-ray crystallography to elucidate the binding interactions within the enzyme's active site, confirming that modifications could lead to enhanced drug-like properties .

Case Study 2: Fluorination in Drug Design

A comprehensive review highlighted the role of fluorination in enhancing the properties of small-molecule drugs. It was noted that approximately 25% of newly introduced drugs contain fluorine atoms, reflecting a trend towards incorporating fluorinated compounds in drug design. This trend underscores the significance of compounds like this compound in developing more effective therapeutic agents .

作用机制

The mechanism of action of 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

The exact mechanism of action depends on the specific application and the biological system being studied.

相似化合物的比较

1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:

1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine: This compound has a similar structure but differs in the position of the methyl group.

1-(4-Fluorophenyl)-1H-pyrazol-4-amine: Lacks the methyl group at position 5, which may affect its chemical and biological properties.

1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine: The amine group is at position 3 instead of position 4.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, solubility, and biological activity.

生物活性

1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride, a member of the pyrazole class, has garnered attention for its diverse biological activities. This compound features a unique molecular structure that contributes to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article reviews the biological activity of this compound, supported by various research findings and data tables.

The chemical formula for this compound is C10H11ClFN, with a molecular weight of 227.67 g/mol. The compound's structure includes a fluorophenyl group and a methyl group on the pyrazole ring, enhancing its solubility and biological interactions .

| Property | Value |

|---|---|

| Molecular Formula | C10H11ClFN3 |

| Molecular Weight | 227.67 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-5-methylpyrazol-4-amine; hydrochloride |

| Appearance | Powder |

| Storage Temperature | Room Temperature (RT) |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various pyrazole derivatives, this compound showed effective inhibition against several pathogenic bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives .

Anticancer Potential

The anticancer activity of this compound has been explored through various studies. Notably, it has shown promising results against different cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). The growth inhibition concentrations (GI50) were reported as follows:

| Cell Line | GI50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. It may modulate enzyme activity, influence signal transduction pathways, and alter gene expression profiles, which collectively contribute to its antimicrobial and anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Antimicrobial Efficacy : A study focused on the antimicrobial properties of pyrazole derivatives found that compound 7b (closely related to our compound) significantly inhibited biofilm formation in pathogenic bacteria, showcasing its potential in treating infections caused by resistant strains .

- Cytotoxicity Assessment : In vitro cytotoxicity studies revealed that derivatives of this compound exhibited IC50 values as low as 0.01 µM against MCF7 cells, indicating potent anticancer activity compared to standard chemotherapeutics .

常见问题

Q. What synthetic strategies are optimal for preparing 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride, and how can reaction conditions be optimized?

Basic Research Question

The compound is synthesized via cyclization of substituted hydrazides using reagents like phosphorous oxychloride (POCl₃) under controlled temperatures (e.g., 120°C). Key intermediates include 5-chloro-3-methyl-1-aryl-pyrazole-4-carbonyl derivatives, formed through Vilsmeier-Haack formylation or condensation with aromatic aldehydes . Optimization involves adjusting solvent polarity (e.g., DMF vs. toluene), stoichiometry of POCl₃, and reaction duration to maximize yield and minimize side products. Post-synthesis purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How can structural discrepancies in spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Advanced Research Question

Discrepancies arise from tautomerism in the pyrazole ring or protonation states of the amine group. For example, IR spectra may show variable N-H stretching frequencies (3200–3400 cm⁻¹) depending on hydrogen bonding . To resolve ambiguities:

- Use 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations, particularly for the fluorophenyl and methyl groups.

- Compare experimental data with computational predictions (DFT calculations) for tautomeric equilibria .

- Perform pH-dependent NMR studies in DMSO-d₆/CDCl₃ mixtures to track amine protonation .

Q. What experimental designs are robust for evaluating the compound’s bioactivity against bacterial or cancer cell lines?

Basic Research Question

Adopt a split-plot design with randomized blocks to test dose-response relationships. For antibacterial assays:

- Use E. coli (Gram-negative) and S. aureus (Gram-negative) in Mueller-Hinton broth, with MIC determinations via microdilution (CLSI guidelines).

For cytotoxicity: - Screen against HeLa or MCF-7 cells using MTT assays, with positive controls (e.g., doxorubicin) and triplicate replicates . Include time-course studies (24–72 hrs) to assess delayed effects.

Q. How does crystallographic data inform structure-activity relationships (SAR) for pyrazole derivatives?

Advanced Research Question

Single-crystal X-ray diffraction reveals planar pyrazole rings with dihedral angles (e.g., 15–25° between fluorophenyl and pyrazole rings), influencing π-π stacking and receptor binding . Key parameters:

- Hydrogen-bonding networks : The amine group forms intermolecular bonds with chloride ions (N–H⋯Cl, ~3.1 Å), stabilizing the hydrochloride salt .

- Packing motifs : Triclinic or monoclinic systems (e.g., P1 or P2₁/c) correlate with solubility and bioavailability .

Use Mercury software to map electrostatic potentials and hydrophobic regions for SAR modeling.

Q. What methodologies assess the environmental fate of this compound in ecological risk studies?

Advanced Research Question

Follow OECD guidelines for biodegradation (OECD 301F) and hydrolysis (pH 4–9 buffers at 50°C). For photolysis:

- Expose aqueous solutions to UV light (λ = 254 nm) and analyze degradation via LC-MS/MS, tracking fragments like 4-fluorobenzoic acid .

Ecotoxicity assays: - Use Daphnia magna (48-hr LC₅₀) and Aliivibrio fischeri (bioluminescence inhibition) to model acute toxicity .

Q. How can contradictory bioactivity data across studies be reconciled?

Advanced Research Question

Contradictions often stem from assay conditions (e.g., serum content, cell passage number) or impurity profiles. Mitigation strategies:

- Meta-analysis : Normalize data using Z-scores and account for variables like solvent (DMSO vs. PBS) .

- Orthogonal assays : Validate antimicrobial activity with both disk diffusion and time-kill curves .

- HPLC purity checks : Ensure >95% purity (UV detection at 254 nm) to exclude confounding byproducts .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Basic Research Question

Use SwissADME or pkCSM to estimate:

- LogP : ~2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration).

- CYP450 inhibition : High risk for CYP3A4 (fluorophenyl groups are metabolically stable but may inhibit oxidation) .

Molecular docking (AutoDock Vina) against targets like COX-2 or kinases provides mechanistic hypotheses for bioactivity .

Q. How does fluorination at the 4-phenyl position influence electronic properties?

Advanced Research Question

The fluorine atom exerts strong electron-withdrawing effects (−I), decreasing the pyrazole ring’s electron density. This enhances:

- Acid dissociation (pKa) : The amine group becomes more acidic (pKa ~6.5 vs. ~8.0 for non-fluorinated analogs), affecting solubility in physiological pH .

- σ-hole interactions : Fluorine participates in halogen bonding with protein residues (e.g., carbonyl oxygens), confirmed by QM/MM simulations .

Q. What analytical techniques quantify trace impurities in bulk samples?

Basic Research Question

- HPLC-DAD : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), detects hydrazide precursors or dehalogenated byproducts .

- LC-HRMS : Identifies impurities via exact mass (e.g., [M+H]⁺ = 250.0843 for the parent ion) and isotopic patterns (chlorine vs. fluorine) .

Q. How can stability studies under accelerated conditions guide storage protocols?

Advanced Research Question

Perform ICH Q1A-compliant studies :

- Thermal stress : 40°C/75% RH for 6 months; monitor decomposition via TGA/DSC (degradation onset ~180°C).

- Photostability : ICH Q1B guidelines; use quartz cells and UV-Vis spectroscopy to track absorbance shifts (>300 nm indicates photodegradation) .

Recommend storage in amber vials at −20°C under nitrogen to prevent amine oxidation.

属性

IUPAC Name |

1-(4-fluorophenyl)-5-methylpyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3.ClH/c1-7-10(12)6-13-14(7)9-4-2-8(11)3-5-9;/h2-6H,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYJRAKIICLYPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。